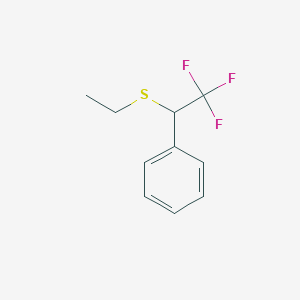
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C10H11F3S It is characterized by the presence of an ethylsulfanyl group and a trifluoroethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene typically involves the reaction of 2,2,2-trifluoroethyl bromide with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding ethylsulfanyl derivative.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are performed in polar solvents like ethanol or acetonitrile, often with heating.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Corresponding substituted benzene derivatives.
Applications De Recherche Scientifique
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: Similar structure but lacks the ethylsulfanyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a bromo group instead of an ethylsulfanyl group.
(1-Chloro-2,2,2-trifluoroethyl)benzene: Contains a chloro group instead of an ethylsulfanyl group.
Uniqueness
(1-Ethylsulfanyl-2,2,2-trifluoroethyl)benzene is unique due to the presence of both ethylsulfanyl and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
65432-46-4 |
|---|---|
Formule moléculaire |
C10H11F3S |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(1-ethylsulfanyl-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C10H11F3S/c1-2-14-9(10(11,12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clé InChI |
XNFJIBGCYQXXBI-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















